

Application in the Synthesis of Fluorinated Agrochemicals: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: *Ethyl 3,5-difluorobenzoylformate*

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The introduction of fluorine-containing moieties into active molecules is a cornerstone of modern agrochemical design. The unique physicochemical properties of fluorine, such as high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly enhance the efficacy, metabolic stability, and bioavailability of pesticides and herbicides.^{[1][2]} This document provides detailed application notes and experimental protocols for the synthesis of two prominent fluorinated agrochemicals: the insecticide Fluralaner and the fungicide Trifloxystrobin.

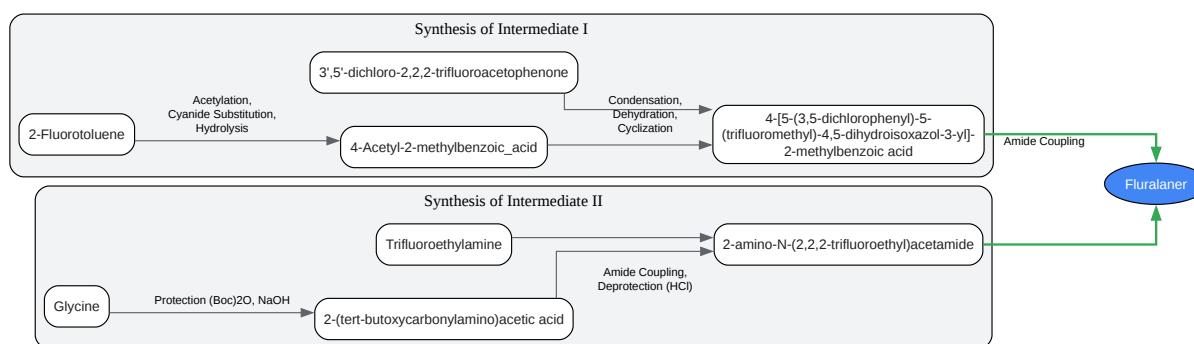
Application Note 1: Synthesis of Fluralaner

Introduction: Fluralaner is a broad-spectrum systemic insecticide and acaricide belonging to the isoxazoline class. It is highly effective against fleas and ticks on companion animals.^{[1][3]} Its mode of action involves the potent inhibition of γ -aminobutyric acid (GABA)-gated and L-glutamate-gated chloride channels in arthropods, leading to paralysis and death.^{[1][2][4][5]} The synthesis of Fluralaner involves the coupling of two key fluorinated intermediates.

Key Intermediates and Synthetic Strategy:

The core structure of Fluralaner is assembled through an amide coupling reaction between Intermediate I, 4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl]-2-

methylbenzoic acid, and Intermediate II, 2-amino-N-(2,2,2-trifluoroethyl)acetamide.[6] The synthetic workflow is depicted below.



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Synthetic workflow for Fluralaner.

Experimental Protocols

Protocol 1.1: Synthesis of Intermediate I: 4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl]-2-methylbenzoic acid

This protocol is based on a route starting from 2-fluorotoluene, which is cost-effective for industrial production.[6]

Materials:

- 2-Fluorotoluene
- Acetyl chloride

- Aluminum chloride
- Sodium cyanide
- Sulfuric acid
- 3',5'-dichloro-2,2,2-trifluoroacetophenone
- Triethylamine
- Appropriate solvents (e.g., dichloromethane, water)

Procedure:

- Acetylation of 2-Fluorotoluene: Perform a Friedel-Crafts acetylation of 2-fluorotoluene with acetyl chloride and aluminum chloride to yield 4-acetyl-3-methylfluorobenzene.
- Cyanide Substitution and Hydrolysis: Convert the fluoro group to a cyano group using sodium cyanide, followed by hydrolysis of the cyano and acetyl groups under acidic conditions (e.g., sulfuric acid) to yield 4-acetyl-2-methylbenzoic acid.
- Condensation, Dehydration, and Cyclization: Condense 4-acetyl-2-methylbenzoic acid with 3',5'-dichloro-2,2,2-trifluoroacetophenone in the presence of a base like triethylamine. Subsequent dehydration and cyclization will yield Intermediate I.[\[6\]](#)

Protocol 1.2: Synthesis of Intermediate II: 2-amino-N-(2,2,2-trifluoroethyl)acetamide

This protocol follows a route starting from glycine.[\[6\]](#)

Materials:

- Glycine
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Sodium hydroxide (NaOH)
- N,N'-Carbonyldiimidazole (CDI)

- 4-Dimethylaminopyridine (DMAP)
- 2,2,2-Trifluoroethylamine
- Hydrogen chloride (gas or solution in a non-protic solvent)
- Appropriate solvents (e.g., tetrahydrofuran, ethyl acetate)

Procedure:

- Protection of Glycine: Protect the amino group of glycine with di-tert-butyl dicarbonate in the presence of sodium hydroxide to obtain 2-(tert-butoxycarbonylamo)acetic acid (Boc-Glycine).
- Amide Coupling: Activate the carboxylic acid of Boc-Glycine with N,N'-carbonyldiimidazole and a catalytic amount of 4-dimethylaminopyridine. React the activated acid with 2,2,2-trifluoroethylamine to form the corresponding amide.
- Deprotection: Remove the Boc protecting group using hydrogen chloride in a suitable solvent to yield Intermediate II, which can be isolated as its hydrochloride salt.[\[6\]](#)[\[7\]](#)

Protocol 1.3: Synthesis of Fluralaner

Materials:

- Intermediate I
- Intermediate II (or its hydrochloride salt)
- Coupling agent (e.g., EDC·HCl, HATU)
- Base (e.g., triethylamine, diisopropylethylamine)
- Catalyst (e.g., DMAP)
- Dichloromethane (or other suitable aprotic solvent)

Procedure:

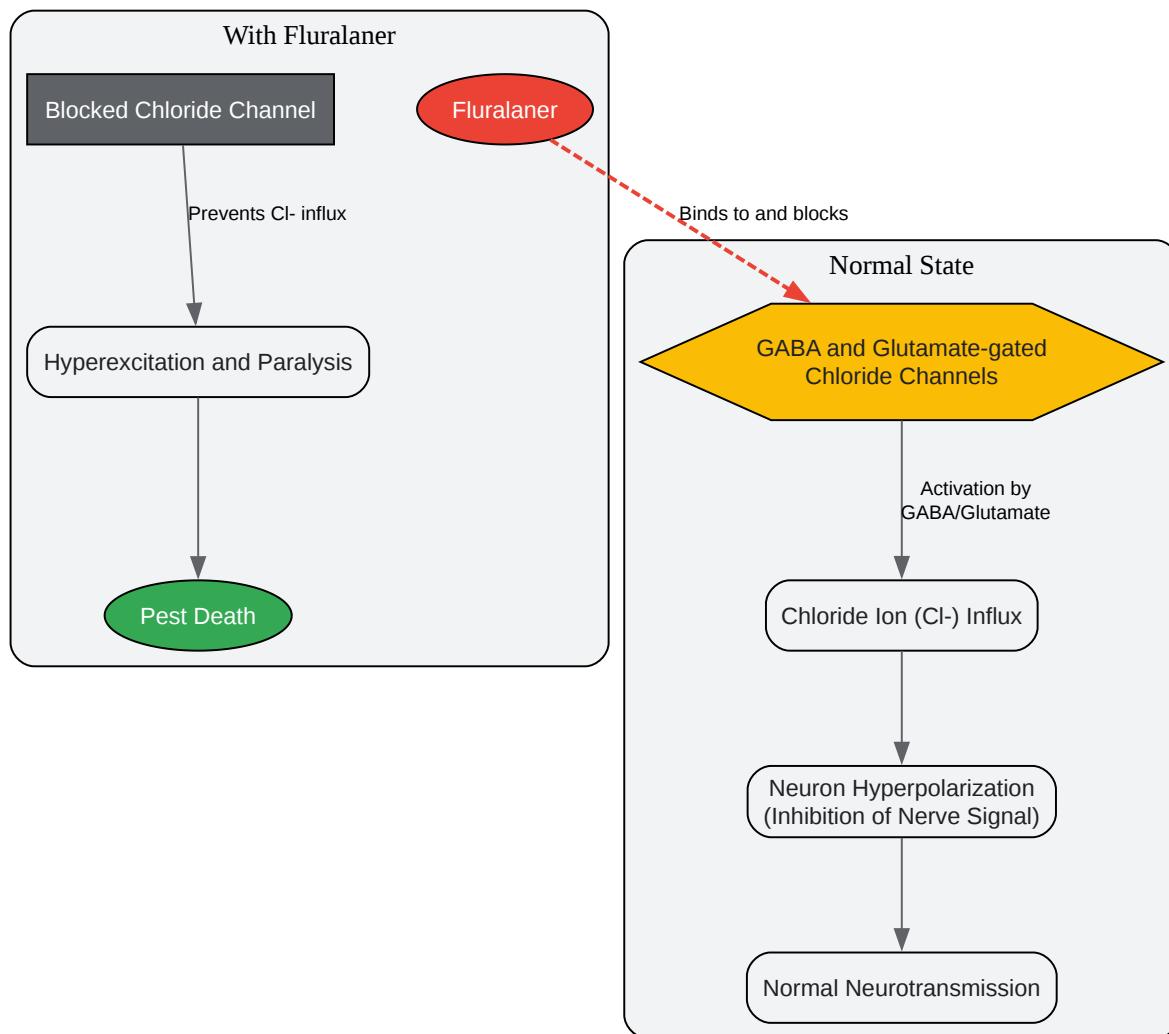
- Dissolution: Dissolve Intermediate I in a suitable anhydrous aprotic solvent such as dichloromethane.
- Activation: Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl).
- Coupling: Add Intermediate II (if using the hydrochloride salt, a base such as triethylamine will be required to liberate the free amine) and a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP).
- Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitor by TLC or LC-MS).
- Work-up and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried and concentrated. The crude product can be purified by column chromatography or recrystallization to yield Fluralaner.

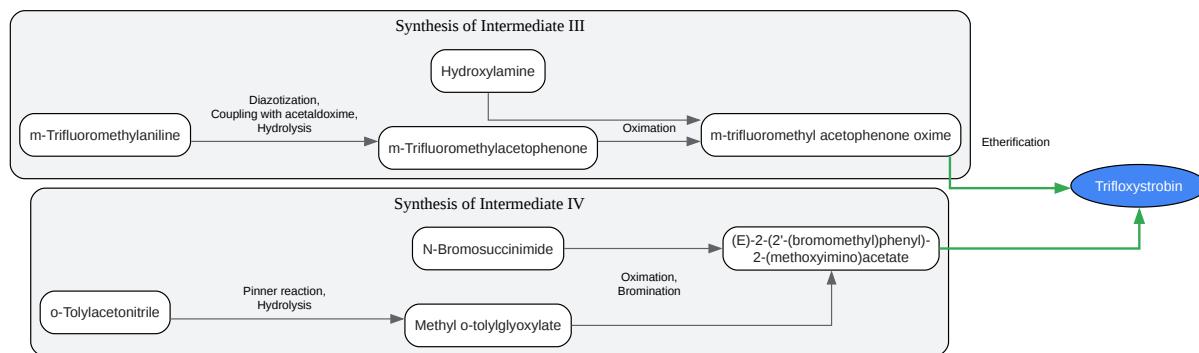
Quantitative Data Summary for Fluralaner Synthesis:

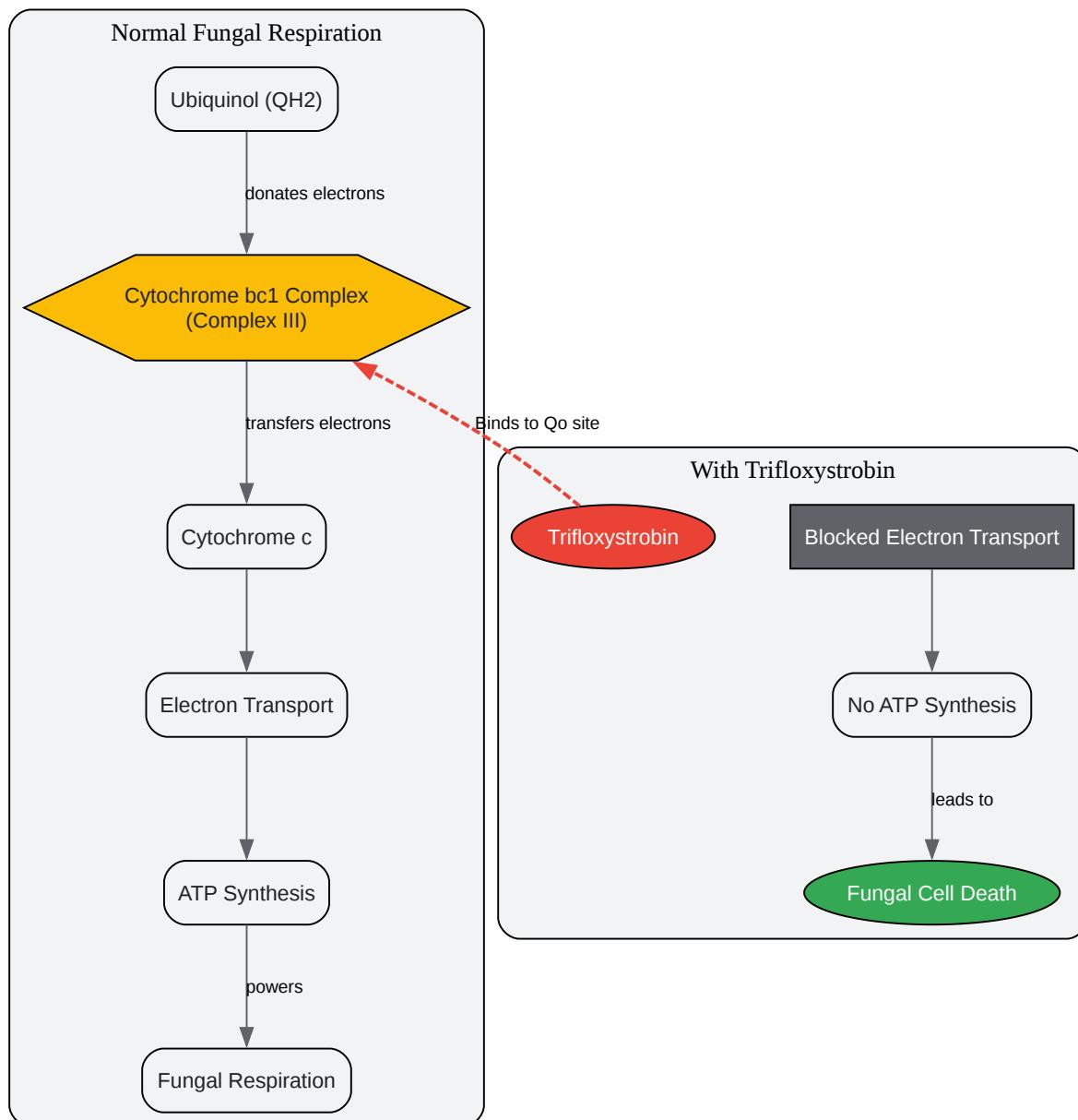
Step	Starting Material(s)	Product	Typical Yield	Purity	Reference(s)
Synthesis of Intermediate I	2-Fluorotoluene, 3',5'-dichloro-2,2,2-trifluoroaceto phenone	4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl]-2-methylbenzoic acid	>70%	>95%	[6]
Synthesis of Intermediate II	Glycine, 2,2,2-Trifluoroethyl amine	2-amino-N-(2,2,2-trifluoroethyl) acetamide	>80%	>98% (salt)	[6]
Fluralaner Synthesis	Intermediate I, Intermediate II	Fluralaner	~90%	>99%	[8]

Mode of Action of Fluralaner

Fluralaner acts as a non-competitive antagonist of GABA and glutamate-gated chloride channels, which are crucial for neurotransmission in insects. By blocking these channels, Fluralaner prevents the influx of chloride ions, leading to hyperexcitation, paralysis, and eventual death of the target pest.[2][4][5][9]





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